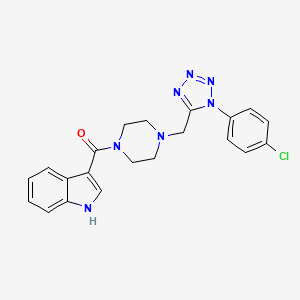![molecular formula C20H20N4O2 B2680137 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941961-49-5](/img/structure/B2680137.png)
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
The derivatives of 1,3,4-oxadiazole, closely related to the chemical structure , have shown promising results as apoptosis inducers and potential anticancer agents. A study identified a novel apoptosis inducer effective against several breast and colorectal cancer cell lines. This compound's activity is attributed to its ability to induce cell cycle arrest and subsequent apoptosis, showcasing its potential as an anticancer agent. Furthermore, other derivatives have been evaluated for cytotoxic activities, with some showing considerable anticancer activity against specific cell lines, such as A549 cells, highlighting their significance in the development of new anticancer agents (Zhang et al., 2005), (Kaya et al., 2016).
Optoelectronic Properties
Research on derivatives of 1,3,4-oxadiazole also delves into their optoelectronic properties, aiming at their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These compounds exhibit potential as light-harvesting materials due to their ability to absorb in the visible region of the electromagnetic spectrum, indicating their usefulness in OLEDs and as fluorescent materials (Joshi & Ramachandran, 2017), (Gorohmaru et al., 2002).
Polymorphism and Structural Studies
The study of polymorphism in compounds related to 1,3,4-oxadiazoles has provided insights into their structural versatility and potential pharmacological activities. Polymorphism studies on certain derivatives have revealed various crystalline forms, which could influence their physical properties and, consequently, their pharmaceutical applications. These studies are crucial for understanding the material's behavior in different environments and for drug formulation processes (Shishkina et al., 2019).
Novel Compound Synthesis
Research has also focused on synthesizing novel compounds incorporating the 1,3,4-oxadiazole unit, aiming to explore their biological activities and potential applications in various fields, including as antimicrobial and anticancer agents. These studies often involve the synthesis of new molecules to evaluate their properties and functionalities, contributing to the development of novel materials and pharmaceuticals (Desai et al., 2016).
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)14-6-8-16(9-7-14)24-12-15(11-18(24)25)20-22-19(23-26-20)17-5-3-4-10-21-17/h3-10,13,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZLFFUDHRABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)
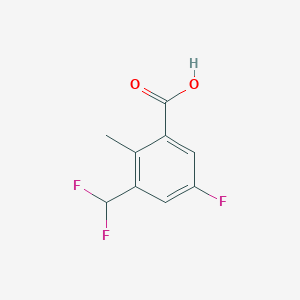
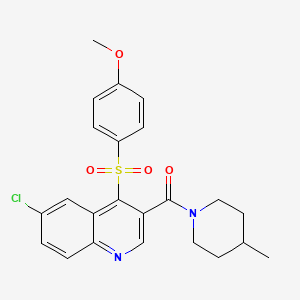
![Methyl 5-cyano-6-[(4-ethoxy-2,4-dioxobutyl)sulfanyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2680061.png)
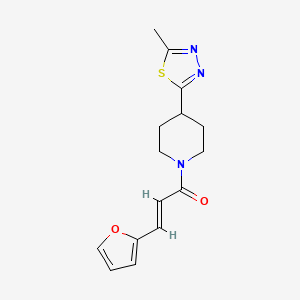

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)
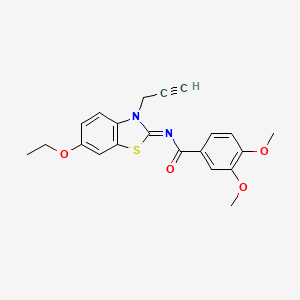
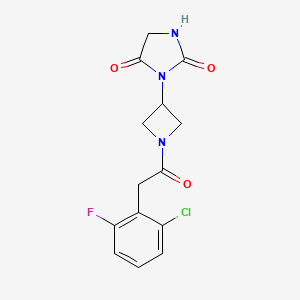

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)
